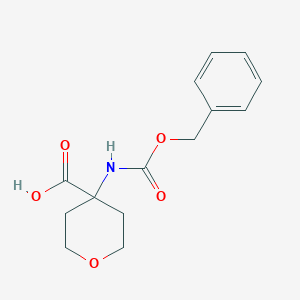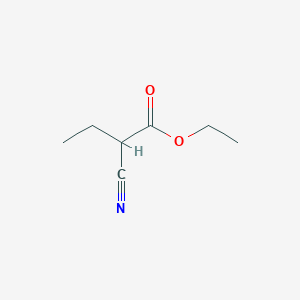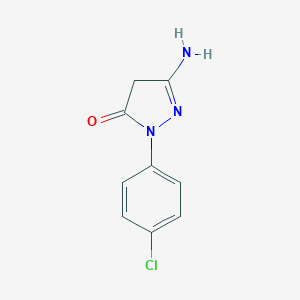
5-Amino-2-(4-cloro-fenil)-2,4-dihidro-pirazol-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have shown promising results against various human tumor cell lines .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that can inhibit the growth of certain cells .
Biochemical Pathways
Similar compounds have been shown to interfere with the proliferation of cancer cells .
Pharmacokinetics
A study has reported the adme prediction of similar compounds, indicating good drug-like properties .
Result of Action
The compound has shown promising in-vitro anticancer activities against four human tumor cell lines. Among all the synthesized derivatives, a compound with a substituent 3-hydroxy-4-methoxyphenyl was found to have the highest GI 50 value for MCF-7, K562, HeLa, and PC-3 cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported as environmentally friendly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasound-promoted synthesis has also been reported, which offers an environmentally friendly and efficient approach to the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-phenyl-2,4-dihydro-pyrazol-3-one: Lacks the chloro substituent on the phenyl ring.
5-Amino-2-(4-methyl-phenyl)-2,4-dihydro-pyrazol-3-one: Contains a methyl group instead of a chloro group on the phenyl ring.
5-Amino-2-(4-nitro-phenyl)-2,4-dihydro-pyrazol-3-one: Contains a nitro group instead of a chloro group on the phenyl ring.
Uniqueness
The presence of the chloro substituent in 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for various applications compared to its analogs .
Propiedades
IUPAC Name |
5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRURDYUNBXAKRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405131 |
Source


|
| Record name | 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10050-12-1 |
Source


|
| Record name | 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10050-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
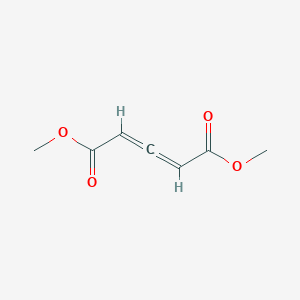
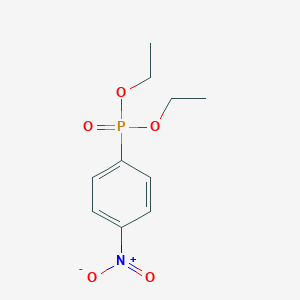


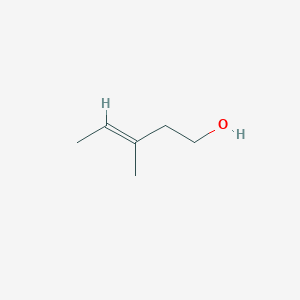
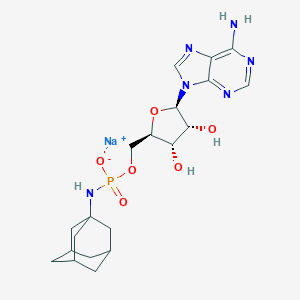
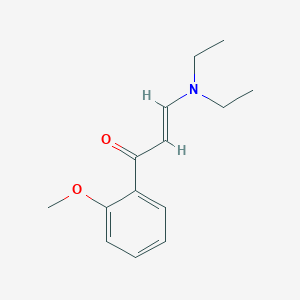

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
